(-)-Apomorphine (hydrochloride hydrate)
Overview
Description
R(-) Apomorphine hydrochloride hemihydrate: is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . It is primarily used in the treatment of Parkinson’s disease and male erectile dysfunction . The compound stimulates the chemoreceptor trigger zone in the brain, causing nausea and inducing emesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of R(-) Apomorphine hydrochloride hemihydrate typically involves the reaction of morphine with concentrated hydrochloric acid. The reaction is maintained at a temperature of 124-126°C for three hours, resulting in the formation of the desired compound .
Industrial Production Methods: : Industrial production of R(-) Apomorphine hydrochloride hemihydrate involves similar synthetic routes but on a larger scale. The compound is crystallized from water (hemihydrate) and ethanol, with crystals turning green upon exposure to light .
Chemical Reactions Analysis
Types of Reactions: : R(-) Apomorphine hydrochloride hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
R(-) Apomorphine hydrochloride hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.
Biology: Studied for its effects on dopamine receptors and its role in neurotransmission.
Medicine: Primarily used in the treatment of Parkinson’s disease and male erectile dysfunction.
Industry: Utilized in the pharmaceutical industry for the development of drugs targeting dopamine receptors.
Mechanism of Action
R(-) Apomorphine hydrochloride hemihydrate acts as a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . The stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, is believed to be responsible for its therapeutic effects . The compound also acts as an antagonist of 5-HT2 and α-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Apomorphine hydrochloride: Shares similar dopamine agonist properties but differs in its specific receptor affinities and therapeutic applications.
Hydromorphone hydrochloride: Another morphine derivative used primarily for pain management.
Pseudoephedrine hydrochloride: A sympathomimetic amine used as a decongestant.
Uniqueness: : R(-) Apomorphine hydrochloride hemihydrate is unique due to its high binding affinity to multiple dopamine receptors and its dual role as both an agonist and antagonist . This makes it particularly effective in treating conditions like Parkinson’s disease and erectile dysfunction, where modulation of dopamine pathways is crucial.
Properties
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH.H2O/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;/h2-6,13,19-20H,7-9H2,1H3;1H;1H2/t13-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCJDBYNZMPOA-FFXKMJQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4), 28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SID56422117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41372-20-7, 314-19-2 | |
Record name | Apomorphine hydrochloride hemihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41372-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apomorphine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Apomorphine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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